Ethanone, 1-(6-propyl-2-pyridinyl)-
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Overview
Description
1-(6-Propylpyridin-2-yl)ethanone is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the 6-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Propylpyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-propylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(6-Propylpyridin-2-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Propylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Propylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(6-Propylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(6-Propylpyridin-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyridine: Similar in structure but lacks the propyl group, leading to different chemical properties and reactivity.
6-Methylpyridin-2-yl)ethanone: Substituted with a methyl group instead of a propyl group, resulting in variations in its chemical behavior and applications.
The uniqueness of 1-(6-Propylpyridin-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(6-propylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-5-9-6-4-7-10(11-9)8(2)12/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
OGXRWJBVRGEQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
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